molecular formula C11H12O4S B2967764 4-Cyclopropylmethanesulfonylbenzoic acid CAS No. 1154385-37-1

4-Cyclopropylmethanesulfonylbenzoic acid

Cat. No.: B2967764
CAS No.: 1154385-37-1
M. Wt: 240.27
InChI Key: ZXFAOYFCXMOWMR-UHFFFAOYSA-N
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Description

4-Cyclopropylmethanesulfonylbenzoic acid is an organic compound with the molecular formula C₁₁H₁₂O₄S It is characterized by a benzoic acid core substituted with a cyclopropylmethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylmethanesulfonylbenzoic acid typically involves the sulfonylation of a benzoic acid derivative. One common method includes the reaction of 4-carboxybenzenesulfonyl chloride with cyclopropylmethanol under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylmethanesulfonylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-Cyclopropylmethanesulfonylbenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropylmethanesulfonylbenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid core can also interact with cellular receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

    4-Methylsulfonylbenzoic acid: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    4-Ethylsulfonylbenzoic acid: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.

    4-Propylsulfonylbenzoic acid: Similar structure but with a propyl group instead of a cyclopropylmethyl group.

Uniqueness: 4-Cyclopropylmethanesulfonylbenzoic acid is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(cyclopropylmethylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c12-11(13)9-3-5-10(6-4-9)16(14,15)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFAOYFCXMOWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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